Octane, 1,1-diiodo-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

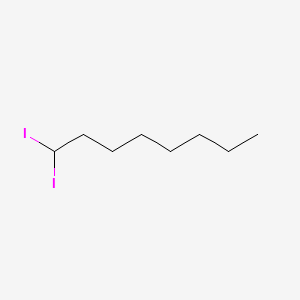

Octane, 1,1-diiodo- is a useful research compound. Its molecular formula is C8H16I2 and its molecular weight is 366.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality Octane, 1,1-diiodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 1,1-diiodo- including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. How can researchers ensure reproducibility in synthesizing 1,1-diiodo-octane?

- Methodological Answer : Follow strict experimental protocols, including detailed documentation of reaction conditions (temperature, solvent, stoichiometry) and purification steps (e.g., column chromatography, recrystallization). For reproducibility, provide raw spectral data (NMR, IR) and chromatograms in supplementary materials. Cross-validate purity using multiple techniques (e.g., GC-MS, elemental analysis) .

Q. What characterization techniques are critical for confirming the structural integrity of 1,1-diiodo-octane?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and iodine-specific probes) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and iodine substitution patterns. For iodine bonding analysis, employ X-ray crystallography or Raman spectroscopy to resolve electronic environments .

Q. How should researchers address discrepancies in reported thermal stability data for 1,1-diiodo-octane?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (e.g., inert vs. oxidative). Compare results with literature using standardized heating rates (e.g., 10°C/min) and validate via kinetic modeling (e.g., Arrhenius plots) to resolve contradictions .

Q. What gaps exist in the literature on 1,1-diiodo-octane’s physicochemical properties?

- Methodological Answer : Prioritize studies on its dipole moment, solubility parameters, and phase behavior under extreme conditions (high pressure, cryogenic temperatures). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing under-researched areas .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹²⁷I/¹²⁹I) elucidate decomposition pathways of 1,1-diiodo-octane?

- Methodological Answer : Synthesize isotopically labeled analogs and track degradation products via time-resolved mass spectrometry. Pair with computational chemistry (DFT or ab initio methods) to model bond dissociation energies and intermediate stability .

Q. What statistical models are optimal for analyzing conflicting combustion kinetics data involving 1,1-diiodo-octane?

- Methodological Answer : Apply partial least squares (PLS) regression or multivariate ANOVA to datasets from rapid compression machines (RCMs) or shock tubes. Account for variables like pressure, equivalence ratio, and iodine’s radical scavenging effects using sensitivity analysis .

Q. Why do discrepancies arise between experimental and simulated octane numbers for iodine-substituted alkanes?

- Methodological Answer : Validate chemical kinetic mechanisms (e.g., LLNL or NREL models) using high-fidelity experimental data from advanced ignition delay analyzers (AFIDA). Adjust model parameters for iodine’s inhibitory effects on chain-branching reactions .

Q. How can near-infrared (NIR) spectroscopy be optimized for real-time monitoring of 1,1-diiodo-octane in fuel blends?

- Methodological Answer : Develop calibration curves using PLS regression on NIR spectra (1,000–1,600 nm) of binary mixtures. Validate with reference methods (e.g., gas chromatography) and address iodine’s spectral interference via baseline correction algorithms .

Q. What experimental designs mitigate iodine’s corrosive effects in combustion studies of 1,1-diiodo-octane?

- Methodological Answer : Use corrosion-resistant materials (e.g., Hastelloy, quartz) in reactors and sampling lines. Conduct post-experiment surface analysis (SEM-EDS) to quantify iodine deposition and adjust operational parameters (e.g., temperature, residence time) .

Q. How do iodine substituents in 1,1-diiodo-octane influence soot formation in laminar flames?

- Methodological Answer : Perform laser-induced incandescence (LII) or TEM imaging in premixed flames. Compare soot volume fractions and particle sizes with unsubstituted alkanes to quantify iodine’s suppression mechanisms (e.g., radical recombination) .

Q. Data Contradiction Analysis

Q. What strategies resolve contradictions in reported iodine bond dissociation energies (BDEs) for 1,1-diiodo-alkanes?

- Methodological Answer : Re-evaluate experimental setups (e.g., photoacoustic calorimetry vs. laser flash photolysis) and computational methods (e.g., CCSD(T) vs. DFT). Conduct meta-analyses to identify systematic biases and propose consensus values .

Q. How should researchers address inconsistencies in 1,1-diiodo-octane’s solubility across different solvents?

属性

CAS 编号 |

66225-22-7 |

|---|---|

分子式 |

C8H16I2 |

分子量 |

366.02 g/mol |

IUPAC 名称 |

1,1-diiodooctane |

InChI |

InChI=1S/C8H16I2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3 |

InChI 键 |

DKLWRIQKXIBVIS-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCC(I)I |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。